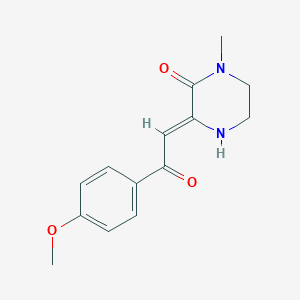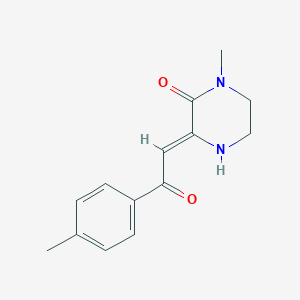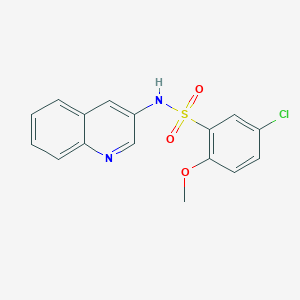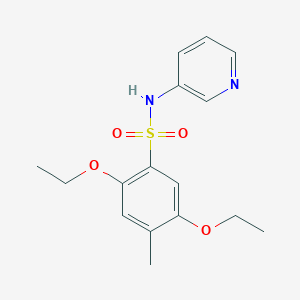
Hydramacroside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydramacroside B is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .
Synthesis Analysis
The absolute stereostructures of hydramacrosides A and B were elucidated based on chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Chemical Reactions Analysis
Hydramacrosides A and B exhibited inhibitory effect on the histamine release from rat mast cells induced by antigen-antibody reaction .Aplicaciones Científicas De Investigación
Protein Synthesis and Modification
- Protein Chemical Synthesis: Hydrazide chemistry, closely related to Hydramacroside B, has been noted for its role in the synthesis and modification of proteins. It serves as a key intermediate in various synthesis methods, significantly improving the efficiency of protein chemical synthesis (Huang, Fang, & Liu, 2016).
Environmental Applications
- Wastewater Treatment: Activated carbon prepared from bamboo waste, which can be chemically activated using agents related to Hydramacroside B, has been studied for its effectiveness in removing pollutants from textile mill wastewater (Ahmad & Hameed, 2010).
Hydrate Inhibition
- Gas Hydrate Inhibition: Tetramethyl ammonium chloride, which shares functional similarities with Hydramacroside B, has been evaluated for its dual function in inhibiting methane and carbon dioxide hydrates. This suggests potential applications of similar compounds in offshore flow assurance strategies (Khan, Lal, Keong, & Ahmed, 2019).
Antibacterial Activity
- Antimicrobial Proteins: Research on Hydramacin-1, a protein with structural similarities to Hydramacroside B, has shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains. This indicates potential applications in developing new antimicrobial agents (Jung et al., 2008).
DNA Research
- DNA Conformation Studies: Studies on DNA conformation, an area relevant to the structural properties of Hydramacroside B, highlight the importance of hydration and DNA structure in interpreting infrared spectra, which can be crucial for clinical diagnostics (Wood, 2016).
Medical Applications
- Bone Marrow Aspirate Concentrate (BMAC) in Orthopedics: Various studies have examined the use of BMAC, which could be related to Hydramacroside B in its biochemical properties, for treating osteoarthritis, chondral injuries, and other musculoskeletal conditions. These studies underscore the safety and potential efficacy of BMAC in regenerative therapies (Chahla et al., 2016; Shapiro et al., 2017; Cavallo et al., 2020; Cotter et al., 2018).
Bioinformatics and Computational Applications
- CFD Application in Turbomachinery: The use of computational fluid dynamics (CFD) applications, like Hydra, in designing turbomachinery may involve principles of fluid dynamics that could be analogous to the biochemical interactions of Hydramacroside B (Reguly et al., 2014).
Propiedades
Número CAS |
161161-67-7 |
|---|---|
Nombre del producto |
Hydramacroside B |
Fórmula molecular |
C6H7BrN2O2S |
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
(4S)-1-[(4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione |
InChI |
InChI=1S/C30H38O13/c1-2-21-22-12-20(11-19(35)10-18(34)9-17(33)8-5-15-3-6-16(32)7-4-15)41-28(39)23(22)14-40-29(21)43-30-27(38)26(37)25(36)24(13-31)42-30/h2-4,6-7,14,18,20-22,24-27,29-32,34,36-38H,1,5,8-13H2/t18-,20?,21+,22-,24+,25+,26+,27+,29-,30-/m0/s1 |
Clave InChI |
NRVMYJKCFMJRML-LACQVYASSA-N |
SMILES isomérico |
C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CC(=O)CCC4=CC=C(C=C4)O)O |
SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |
SMILES canónico |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |
Sinónimos |
hydramacroside B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

